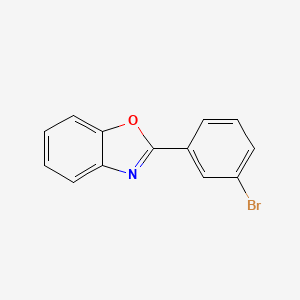










|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].Br[C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14].C([O-])([O-])=O.[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[Cu]I.O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH:8]=[CH:9][CH:10]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
6.005 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=O)Cl)C=CC1
|
|
Name
|
|
|
Quantity
|
4.707 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
17.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0.493 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
|
Name
|
|
|
Quantity
|
0.261 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was degassed with argon at 40° C. for 30 min
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
while stirring until TLC (SiO2, 4:1 hexanes-ethyl acetate)
|
|
Type
|
CUSTOM
|
|
Details
|
consumption of the starting material (24 h)
|
|
Duration
|
24 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling to RT
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
|
Type
|
WASH
|
|
Details
|
the filtrant washed copiously with ethyl acetate (ca. 350 mL)
|
|
Type
|
WASH
|
|
Details
|
The filtrate was then washed with sat. NaHCO3, H2O and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude product via flash chromatography (SiO2, 4:1-hexanes:ethyl acetate)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1)C=1OC2=C(N1)C=CC=C2
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.5 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |